Diacetolol D7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

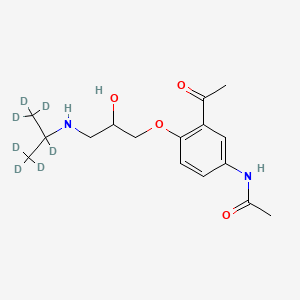

Structure

3D Structure

Properties

IUPAC Name |

N-[3-acetyl-4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-10(2)17-8-14(21)9-22-16-6-5-13(18-12(4)20)7-15(16)11(3)19/h5-7,10,14,17,21H,8-9H2,1-4H3,(H,18,20)/i1D3,2D3,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOGXJOBNAWQSF-SVMCCORHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Primary Pharmacological Application of Diacetolol D7: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacetolol D7 is the deuterium-labeled analog of diacetolol, the principal and pharmacologically active metabolite of the beta-adrenergic receptor antagonist, acebutolol. Its primary application in pharmacology is not for direct therapeutic use, but as a critical tool in research and development. Specifically, this compound serves as a stable isotope-labeled internal standard for the highly accurate quantification of diacetolol in biological matrices during pharmacokinetic and metabolism studies. The strategic incorporation of seven deuterium atoms provides a distinct mass shift, enabling precise differentiation from the unlabeled analyte by mass spectrometry, without altering its chemical and pharmacological properties. This guide elucidates the pharmacological profile of diacetolol and the pivotal role of its deuterated isotopologue, this compound, in advancing pharmaceutical research.

Introduction to Diacetolol and its Pharmacological Significance

Diacetolol is a cardioselective beta-adrenoceptor blocking agent and exhibits anti-arrhythmic properties.[1][2] As the major metabolite of acebutolol, it contributes significantly to the therapeutic effects of the parent drug.[3][4] The pharmacological actions of diacetolol are primarily mediated through its antagonism of beta-1 adrenergic receptors, which are predominantly located in cardiac tissue. This blockade results in a reduction of heart rate, myocardial contractility, and blood pressure.[5]

The Role of this compound in Pharmacological Research

The primary utility of this compound lies in its application as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[6] Deuterated compounds like this compound are ideal internal standards because they co-elute with the analyte of interest and exhibit similar ionization efficiency, yet are distinguishable by their higher mass. This allows for the correction of variability in sample preparation and instrument response, leading to highly reliable quantitative data.

Furthermore, the use of deuterated compounds can aid in studying the metabolic fate of drugs.[7][8] By administering a deuterated version of a drug, researchers can trace its metabolic pathways and identify its various metabolites with greater certainty.[9][10]

Pharmacological Profile of Diacetolol

Mechanism of Action: Beta-Adrenoceptor Blockade

Diacetolol exerts its pharmacological effects by competitively blocking beta-1 adrenergic receptors. This action inhibits the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to these receptors. The downstream effect is a reduction in the production of cyclic adenosine monophosphate (cAMP) and a subsequent decrease in protein kinase A (PKA) activity. This signaling cascade ultimately leads to a blunted physiological response to adrenergic stimulation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the pharmacological effects of diacetolol from clinical and preclinical studies.

Table 1: Human Pharmacokinetic and Pharmacodynamic Parameters of Diacetolol

| Dose (mg) | Cmax (ng/mL) | Tmax (h) | Reduction in Exercise Heart Rate (%) |

|---|---|---|---|

| 100 | 177 | 4.4 | Data not specified |

| 200 | 243 | 4.0 | Significant reduction |

| 400 | 807 | 5.2 | Significant reduction |

| 800 | 1306 | 4.4 | Significant reduction |

Data sourced from a study in healthy male volunteers.[3]

Table 2: Antihypertensive Effects of Diacetolol in Patients with Essential Hypertension

| Daily Dose (mg) | Reduction in Mean Arterial Blood Pressure (%) | Mean Plasma Level (ng/mL) |

|---|---|---|

| 200 | 9 | 207 ± 27 |

| 400 | 10 | 394 ± 63 |

| 800 | 14 | 823 ± 135 |

Plasma levels measured 8-10 hours post-ingestion.[5]

Table 3: Comparative Beta-Adrenoceptor Selectivity

| Drug | Dose (mg) | Reduction in Exercise Heart Rate (%) |

|---|---|---|

| Diacetolol | 600 | 22 |

| Acebutolol | 400 | 24 |

| Metoprolol | 200 | 28 |

| Propranolol | 80 | 25 |

Data from a comparative study in normal subjects.[11]

Experimental Protocols

Representative Clinical Trial Protocol for Assessing Antihypertensive Efficacy

The antihypertensive action of diacetolol was evaluated in a double-blind, randomized, cross-over study involving patients with moderate essential hypertension.[5]

Analytical Method for Quantification using this compound

A stereoselective high-performance liquid chromatography (HPLC) method has been developed for the assay of acebutolol and diacetolol enantiomers in human serum.[6] While the specific use of this compound as an internal standard is not detailed in this particular reference, the general workflow for such an analysis would be as follows:

Conclusion

References

- 1. NB-64-02281-5mg | this compound [1346604-19-0] Clinisciences [clinisciences.com]

- 2. Pharmacological properties of diacetolol (M & B 16,942), a major metabolite of acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Observations on the clinical pharmacology and plasma concentrations of diacetolol, the major human metabolite of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Antihypertensive effect of diacetolol in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantioselective high performance liquid chromatographic assay of acebutolol and its active metabolite diacetolol in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scilit.com [scilit.com]

- 11. Comparison of beta-adrenoceptor selectivity of acebutolol and its metabolite diacetolol with metoprolol and propranolol in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Diacetolol D7 as a Beta-Blocker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetolol is the major and pharmacologically active metabolite of the well-known beta-blocker, acebutolol.[1][2] As a member of the beta-blocker class of drugs, Diacetolol plays a crucial role in the management of cardiovascular conditions. This technical guide provides an in-depth exploration of the mechanism of action of Diacetolol, with a particular focus on its cardioselectivity and intrinsic sympathomimetic activity (ISA). The "D7" designation in Diacetolol D7 refers to the deuteration of the molecule, where seven hydrogen atoms have been replaced by deuterium. This isotopic substitution is primarily intended to favorably alter the pharmacokinetic profile of the drug without modifying its fundamental mechanism of action at the receptor level. Therefore, the pharmacodynamic properties described herein for Diacetolol are directly applicable to this compound.

Core Mechanism of Action: Beta-Adrenergic Receptor Blockade

Diacetolol exerts its therapeutic effects through competitive antagonism of beta-adrenergic receptors (β-ARs). Specifically, it exhibits a higher affinity for β1-adrenergic receptors, which are predominantly located in cardiac tissue, than for β2-adrenergic receptors found in bronchial and vascular smooth muscle.[1][3] This preferential binding to β1-receptors is the basis for its classification as a cardioselective beta-blocker.[1][3]

By blocking the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to β1-receptors in the heart, Diacetolol attenuates the downstream signaling cascade. This leads to a reduction in heart rate (negative chronotropy), decreased myocardial contractility (negative inotropy), and a subsequent lowering of blood pressure.

A distinguishing feature of Diacetolol is its weak intrinsic sympathomimetic activity (ISA).[1] This means that while it primarily acts as an antagonist, it can also cause a low level of receptor stimulation.[3][4] This partial agonist effect can be beneficial in certain patient populations, as it may prevent profound bradycardia or a significant reduction in cardiac output at rest.[5]

In contrast to some other beta-blockers, Diacetolol does not possess significant membrane-stabilizing activity (MSA).[1]

Quantitative Pharmacological Profile

The following tables summarize the key quantitative data that define the pharmacological profile of Diacetolol as a beta-blocker.

Table 1: In Vivo Beta-Adrenoceptor Blocking Potency of Diacetolol and Comparators in Humans

| Compound | Dose Administered | Reduction in Exercise Heart Rate (β1 effect) | Isoprenaline Dose Ratio (Airway, β2 effect) |

| Diacetolol | 600 mg | 22% | 2.4 |

| Acebutolol | 400 mg | 24% | 8.0 |

| Metoprolol | 200 mg | 28% | 2.7 |

| Propranolol | 80 mg | 25% | 72.0 |

Data from a comparative study in normal human subjects. A lower isoprenaline dose ratio indicates greater β1-selectivity (less effect on β2 receptors in the airways).[6]

Table 2: Intrinsic Sympathomimetic Activity (ISA) and Antagonist Potency

| Compound | Parameter | Value | Species/Tissue |

| Diacetolol | Intrinsic Sympathomimetic Activity (ISA) | Weak, similar to parent compound | Experimental animals |

| Acebutolol (parent drug) | Intrinsic Sympathomimetic Activity (ISA) | 17 ± 8% of maximal isoproterenol effect | Isolated rat atrium |

| Acebutolol (parent drug) | pA2 Value (β1-antagonism) | 7.5 | Isolated cat papillary muscle |

Signaling Pathways

The interaction of Diacetolol with the β1-adrenergic receptor interrupts the canonical G-protein coupled signaling pathway. The following diagrams illustrate these molecular interactions.

Experimental Protocols

The characterization of Diacetolol's beta-blocking properties involves a combination of in vitro and in vivo experimental assays.

In Vitro Radioligand Binding Assay for Receptor Affinity

This assay is employed to determine the binding affinity (Ki) of Diacetolol for β1 and β2-adrenergic receptors.

1. Membrane Preparation:

-

Human embryonic kidney (HEK-293) cells or Chinese hamster ovary (CHO) cells stably expressing either human β1 or β2-adrenergic receptors are cultured.

-

Cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, with protease inhibitors).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

2. Competitive Binding Assay:

-

A fixed concentration of a radiolabeled antagonist with high affinity for beta-receptors (e.g., [³H]CGP-12177 or [¹²⁵I]iodocyanopindolol) is used.

-

A range of concentrations of unlabeled Diacetolol are added to compete with the radioligand for binding to the receptor-containing membranes.

-

The reaction is incubated at a controlled temperature (e.g., 37°C) to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a non-selective beta-blocker (e.g., propranolol).

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

3. Data Analysis:

-

The concentration of Diacetolol that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vivo Assessment of Cardioselectivity and Beta-Blockade

This experimental design, conducted in human subjects, provides clinically relevant data on the functional effects of Diacetolol.

1. Study Design:

-

A randomized, placebo-controlled, crossover study design is utilized with a cohort of healthy volunteers.[6]

-

Subjects receive single oral doses of Diacetolol, comparator beta-blockers (e.g., acebutolol, metoprolol, propranolol), and placebo on separate occasions, with a washout period between treatments.[6]

2. Assessment of Cardiac β1-Blockade:

-

Subjects perform standardized exercise tests (e.g., on a cycle ergometer) at a predetermined workload (e.g., 70% of maximum work rate).[6]

-

Heart rate is continuously monitored.

-

The percentage reduction in exercise-induced tachycardia after drug administration, compared to placebo, is calculated as a measure of cardiac β1-adrenoceptor blockade.[6]

3. Assessment of Bronchial β2-Blockade:

-

A bronchodilator dose-response curve to inhaled isoprenaline (a non-selective beta-agonist) is established.[6]

-

Bronchodilation is measured as the change in specific airway conductance (sGaw) using body plethysmography.[6]

-

Following administration of the beta-blocker or placebo, the isoprenaline dose-response curve is re-evaluated.

-

The dose ratio is calculated as the ratio of the isoprenaline dose required to produce a given level of bronchodilation in the presence of the beta-blocker compared to placebo. A larger dose ratio indicates a greater degree of β2-receptor blockade.[6]

4. Data Analysis:

-

Statistical comparisons of the reduction in exercise heart rate and the isoprenaline dose ratios are made between the different treatment groups to determine the relative cardioselectivity of Diacetolol.

Conclusion

This compound, through its active moiety Diacetolol, functions as a cardioselective β1-adrenergic receptor antagonist with weak intrinsic sympathomimetic activity. This pharmacological profile, supported by in vivo data in humans, demonstrates a greater inhibitory effect on cardiac β1-receptors than on bronchial β2-receptors, which is a desirable characteristic for a beta-blocker. The presence of ISA may contribute to a favorable hemodynamic profile at rest. The deuteration in the D7 form is designed to optimize its pharmacokinetic properties, making it a refined therapeutic agent for the management of cardiovascular diseases.

References

- 1. Pharmacological properties of diacetolol (M & B 16,942), a major metabolite of acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. google.com [google.com]

- 3. Role of cardioselectivity and intrinsic sympathomimetic activity in beta-blocking drugs in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of beta-adrenoceptor selectivity of acebutolol and its metabolite diacetolol with metoprolol and propranolol in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inotropic beta-blocking potency (pA2) and partial agonist activity of propranolol, practolol, sotalol and acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and Metabolism of Diacetolol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of diacetolol. Diacetolol is the major and pharmacologically active metabolite of the cardioselective β-adrenoceptor antagonist, acebutolol.[1][2] Understanding the pharmacokinetic profile and metabolic fate of diacetolol is crucial for the clinical application of acebutolol, as the metabolite significantly contributes to the overall therapeutic effect. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and provides visual representations of metabolic pathways and experimental workflows.

It is important to note that while the query specified "Diacetolol D7," publicly available scientific literature does not describe the pharmacokinetics or metabolism of a deuterated "D7" variant of diacetolol for therapeutic purposes. The "D7" designation typically refers to a deuterated form of a compound used as an internal standard in bioanalytical assays for precise quantification of the non-deuterated analyte. Therefore, this guide focuses on the pharmacokinetics and metabolism of diacetolol.

Pharmacokinetics of Diacetolol

Diacetolol is formed from its parent drug, acebutolol, through extensive first-pass metabolism in the liver.[2][3] It is as active as acebutolol and possesses a similar pharmacological profile.[1]

Absorption and Bioavailability

Following oral administration of acebutolol, diacetolol appears in plasma, with peak concentrations reached after approximately 4 hours.[1] The oral bioavailability of diacetolol itself has been studied in healthy subjects.[4]

Table 1: Oral Bioavailability of Diacetolol in Healthy Subjects [4]

| Oral Dose (mg) | Bioavailability (F) (mean ± SD) |

| 100 | 0.302 ± 0.052 |

| 400 | 0.363 ± 0.052 |

| 800 | 0.426 ± 0.068 |

Distribution

Limited specific data on the volume of distribution for diacetolol is available. However, as a metabolite of acebutolol, its distribution is influenced by the properties of the parent drug. Acebutolol has a volume of distribution of approximately 1.2 L/kg.[5]

Metabolism and Elimination

Diacetolol is the product of N-acetylation of the primary amine of the desbutyl amine metabolite of acebutolol.[1] The elimination of diacetolol occurs through both renal and non-renal pathways.[6]

Table 2: Pharmacokinetic Parameters of Diacetolol in Healthy Subjects [4]

| Parameter | Intravenous Administration (100 mg) | Oral Administration (100 mg) | Oral Administration (400 mg) | Oral Administration (800 mg) |

| Plasma Half-Life (t½) (h) | 7.94 ± 0.26 | 12.27 ± 1.00 | 12.82 ± 1.59 | 13.05 ± 1.22 |

| Renal Clearance (L/h) | 10.2 ± 0.81 | - | - | - |

| Total Body Clearance (L/h) | 15.9 ± 1.21 | - | - | - |

Table 3: Peak Plasma Concentrations of Diacetolol After Oral Administration [7]

| Oral Dose (mg) | Peak Plasma Concentration (Cmax) (ng/mL) (mean) | Time to Peak (Tmax) (h) (mean) |

| 100 | 177 | 4.4 |

| 200 | 243 | 4.0 |

| 400 | 807 | 5.2 |

| 800 | 1306 | 4.4 |

Metabolism of Acebutolol to Diacetolol

Acebutolol undergoes extensive hepatic metabolism. The primary metabolic pathway involves hydrolysis of the amide linkage to form a desbutyl amine intermediate, which is then rapidly N-acetylated to form diacetolol.[1]

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the pharmacokinetics of diacetolol.

Study of Diacetolol Pharmacokinetics and Bioavailability

This study aimed to determine the pharmacokinetics and bioavailability of diacetolol in healthy subjects.[4]

-

Study Design: A randomized, crossover study.

-

Subjects: Six healthy male volunteers, aged 22-30 years.

-

Dosing:

-

A single intravenous injection of 100 mg of diacetolol.

-

Single oral doses of 100 mg, 400 mg, and 800 mg of diacetolol.

-

-

Sample Collection: Blood samples were collected at various time points post-administration. Urine was also collected.

-

Analytical Method: Plasma and urine concentrations of diacetolol were determined by a spectrofluorometric method.

Pharmacokinetics in Hepatic Failure

This study investigated the pharmacokinetic characteristics of acebutolol and diacetolol in rabbits with induced hepatic failure.[8]

-

Study Design: A parallel-group study in rabbits.

-

Subjects: Rabbits with carbon tetrachloride-induced moderate and severe hepatic failure, and a control group.

-

Dosing: A single 10 mg/kg oral dose of acebutolol.

-

Sample Collection: Plasma samples were collected at specified time intervals.

-

Analytical Method: Plasma concentrations of acebutolol and diacetolol were determined by a high-performance liquid chromatography (HPLC) assay.[8]

Conclusion

Diacetolol, the primary active metabolite of acebutolol, exhibits a distinct pharmacokinetic profile characterized by a longer half-life than the parent compound. Its formation via extensive first-pass metabolism underscores the importance of considering its contribution to the overall clinical effects of acebutolol. The provided data and experimental methodologies offer a foundational understanding for researchers and professionals in drug development, guiding further investigation and clinical application.

References

- 1. Acebutolol - Wikipedia [en.wikipedia.org]

- 2. Acebutolol: Package Insert / Prescribing Information [drugs.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Pharmacokinetics and bioavailability of diacetolol, the main metabolite of acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Clinical pharmacology of acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Observations on the clinical pharmacology and plasma concentrations of diacetolol, the major human metabolite of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of acebutolol and its main metabolite, diacetolol after oral administration of acebutolol in rabbits with carbon tetrachloride-induced hepatic failure - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to Deuterium-Labeled Standards for Bioanalytical Research

Introduction

In the landscape of modern bioanalytical research and drug development, the demand for precise and reliable quantification of analytes in complex biological matrices is paramount. Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by their stable, heavier isotope, deuterium (²H or D), have emerged as the gold standard for internal standards in mass spectrometry-based bioanalysis.[1][2] Their near-identical physicochemical properties to the analyte of interest allow for effective compensation for variability during sample preparation and analysis, leading to enhanced accuracy and precision.[1][3] This technical guide provides an in-depth exploration of the principles, methodologies, and applications of deuterium-labeled standards in bioanalytical research, tailored for researchers, scientists, and drug development professionals.

Core Principles and Advantages

Deuterium-labeled molecules serve as ideal internal standards for liquid chromatography-mass spectrometry (LC-MS) workflows.[4] The subtle increase in mass allows the standard to be distinguished from the analyte by the mass spectrometer, while its chemical and physical properties ensure it behaves similarly during sample extraction, chromatography, and ionization.[3] This co-elution is critical for correcting variations in sample recovery, matrix effects, and instrument response, which ultimately leads to more robust and reliable quantitative results.[3][4]

The use of deuterium is often preferred over other stable isotopes like ¹³C and ¹⁵N due to the abundance of hydrogen in organic molecules and generally lower synthesis costs.[2]

Comparative Performance of Internal Standards

The choice of an internal standard significantly influences the performance of a bioanalytical assay. The following tables summarize the quantitative performance of deuterated standards compared to other common internal standards, such as structural analogs and ¹³C-labeled standards.

Table 1: Comparison of Internal Standards for the Quantification of Drug X by LC-MS/MS

| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Matrix Effect (%) |

| Deuterated (D4-Drug X) | 1 | 98.5 | 4.2 | 97.8 |

| 10 | 101.2 | 3.1 | 99.1 | |

| 100 | 99.8 | 2.5 | 100.5 | |

| ¹³C-Labeled (¹³C6-Drug X) | 1 | 99.1 | 3.8 | 98.5 |

| 10 | 100.5 | 2.9 | 99.6 | |

| 100 | 100.1 | 2.2 | 101.0 | |

| Structural Analog (Analog Y) | 1 | 85.3 | 12.8 | 75.4 |

| 10 | 88.9 | 10.5 | 78.9 | |

| 100 | 92.1 | 8.7 | 82.3 | |

| Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix.[1] |

Table 2: Comparison of Assay Performance with Analog and Deuterated Internal Standards for Immunosuppressants

| Analyte | Internal Standard Type | Intra-assay Precision (CV) | Inter-assay Precision (CV) | Accuracy (%) | Recovery (%) |

| Immunosuppressants (CsA, Tac, Sir, Eve, MPA) | Deuterated IS | 0.9% - 14.7% | 2.5% - 12.5% | 89% - 113% | 76.6% - 84% |

| Data from a study on the analysis of immunosuppressants.[5] |

Synthesis of Deuterium-Labeled Compounds

The introduction of deuterium into a molecule can be achieved through various synthetic methods. The choice of method depends on the desired labeling position, the stability of the molecule, and the required level of deuterium incorporation.[6] Common strategies include:

-

Catalytic Hydrogen-Deuterium (H/D) Exchange: This method involves the direct exchange of a hydrogen atom with a deuterium atom, often catalyzed by a metal.[7]

-

Reduction with Deuterium-Containing Reagents: Reductive deuteration is a powerful technique for introducing deuterium atoms with high stereospecificity.[6] Reagents like sodium borodeuteride (NaBD₄) are commonly used.[6]

-

Enzymatic Synthesis: Enzymes can be used to catalyze the incorporation of deuterium into specific positions of a molecule.

Caption: A simplified workflow for the synthesis of a deuterium-labeled standard.

Experimental Protocols

This section provides detailed methodologies for key experiments in a bioanalytical assay using a deuterium-labeled internal standard.

Protocol 1: Quantification of a Drug in Human Plasma by LC-MS/MS

1. Materials and Reagents:

-

Analyte and deuterium-labeled internal standard (IS) reference materials.

-

Control human plasma.

-

Methanol, acetonitrile (HPLC grade).

-

Formic acid.

2. Preparation of Solutions:

-

Stock Solutions (1 mg/mL): Accurately weigh the analyte and deuterated IS and dissolve in methanol.[3]

-

Calibration Standards: Prepare a series of calibration standards by spiking the analyte stock solution into control plasma to achieve a concentration range of 1-1000 ng/mL.[4]

-

Quality Control (QC) Samples: Prepare at least three levels of QC samples (low, medium, and high) in the same blank matrix.[8]

-

Internal Standard Working Solution: Dilute the IS stock solution with methanol to a suitable concentration (e.g., 100 ng/mL).

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the deuterated internal standard working solution.[8]

-

Add 300 µL of cold acetonitrile containing 1% formic acid to precipitate proteins.[8]

-

Vortex for 1 minute.[8]

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.[8]

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.[8]

4. LC-MS/MS Analysis:

-

LC System: A suitable HPLC or UHPLC system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Chromatographic Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.[8]

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) for both the analyte and the deuterated internal standard.[8]

Caption: A general workflow for a bioanalytical assay using a deuterated internal standard.

Protocol 2: Bioanalytical Method Validation

A bioanalytical method using a deuterated internal standard must be validated according to regulatory guidelines such as the FDA's M10 Bioanalytical Method Validation Guidance.[8][9]

Table 3: Key Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Objective | Acceptance Criteria |

| Selectivity and Specificity | Differentiate the analyte and IS from endogenous components. | In at least 6 independent blank matrices, interference should be ≤20% of the LLOQ for the analyte and ≤5% for the IS.[10] |

| Calibration Curve | Establish the relationship between concentration and response. | At least 6 non-zero points; r² ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ).[8][10] |

| Accuracy and Precision | Determine the closeness of measured values to the true value and their reproducibility. | For at least three concentrations, precision (CV) should not exceed 15% (20% at LLOQ). The mean accuracy should be within 85-115% (80-120% at LLOQ).[11] |

| Matrix Effect | Assess the influence of matrix components on analyte ionization. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.[1][8] |

| Stability | Evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term). | Mean concentration of stability QC samples should be within ±15% of the nominal concentration.[10] |

| Dilution Integrity | Ensure samples with concentrations above the upper limit of quantification (ULOQ) can be diluted accurately. | The accuracy and precision of diluted QCs should be within ±15%.[10] |

Potential Challenges and Considerations

Despite their advantages, researchers should be aware of potential challenges associated with deuterated internal standards:

-

Deuterium Isotope Effect: The substitution of hydrogen with deuterium can sometimes lead to slight differences in chromatographic retention times.[5][12] This may cause the analyte and internal standard to elute at slightly different times, potentially exposing them to different degrees of matrix effects.[5]

-

Isotopic Purity: The deuterated internal standard must have high isotopic purity to avoid the presence of unlabeled analyte, which can lead to an overestimation of the analyte's concentration.[8][13]

-

Deuterium-Hydrogen Exchange: Deuterium atoms may exchange with hydrogen atoms from the solvent or matrix, altering the mass of the internal standard and affecting quantification.[5] The label should be placed on a stable position within the molecule to prevent this.[8]

Caption: How a deuterated internal standard corrects for analytical variability.

Conclusion

Deuterium-labeled standards are indispensable tools in modern bioanalytical research, offering a robust and reliable means to achieve accurate and precise quantification of analytes in complex biological matrices. Their ability to closely mimic the behavior of the analyte of interest provides superior compensation for analytical variability compared to other types of internal standards. By understanding the core principles, employing validated experimental protocols, and being mindful of potential challenges, researchers and drug development professionals can effectively leverage deuterium-labeled standards to generate high-quality, defensible bioanalytical data that is essential for advancing scientific knowledge and bringing new therapies to patients.

References

- 1. benchchem.com [benchchem.com]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. hwb.gov.in [hwb.gov.in]

- 8. benchchem.com [benchchem.com]

- 9. fda.gov [fda.gov]

- 10. benchchem.com [benchchem.com]

- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 12. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

The Role of Diacetolol D7 in Cardiac Arrhythmia Studies: An In-depth Technical Guide

Introduction

Diacetolol D7 is the deuterium-labeled internal standard for Diacetolol, the major and pharmacologically active metabolite of the cardioselective β-adrenoreceptor antagonist, Acebutolol. Within the realm of cardiac arrhythmia research, the primary role of this compound is not as a therapeutic or investigational agent itself, but as a critical analytical tool. Its use in techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the precise and accurate quantification of Diacetolol in biological matrices. This is essential for pharmacokinetic and pharmacodynamic studies that aim to understand the absorption, distribution, metabolism, and excretion of Acebutolol and the subsequent exposure to its active metabolite, Diacetolol. This guide will first elucidate the role of this compound as an internal standard and then provide a comprehensive overview of the pharmacological properties and antiarrhythmic potential of Diacetolol, the compound it helps to measure.

Part 1: The Analytical Role of this compound

In cardiac arrhythmia studies, particularly during preclinical and clinical development, establishing a clear relationship between the dose of a drug, its concentration in the plasma (pharmacokinetics), and its effect on the heart (pharmacodynamics) is paramount. This compound, as a stable isotope-labeled internal standard, is indispensable for these quantitative bioanalytical assays.

Experimental Protocol: Quantification of Diacetolol in Plasma using this compound

This protocol provides a general framework for the use of this compound in a typical LC-MS/MS workflow for pharmacokinetic analysis.

1. Objective: To accurately determine the concentration of Diacetolol in plasma samples obtained from subjects administered Acebutolol.

2. Materials:

- Plasma samples from study subjects.

- Diacetolol analytical standard.

- This compound internal standard solution of a known concentration.

- High-purity solvents (e.g., acetonitrile, methanol, formic acid).

- Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials.

- LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).

3. Sample Preparation:

- Thaw plasma samples to room temperature.

- To a defined volume of plasma (e.g., 100 µL), add a precise volume of the this compound internal standard solution.

- Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation.

- Alternatively, for cleaner samples, perform SPE or LLE to extract the analyte and internal standard.

- Evaporate the supernatant or extraction solvent to dryness under a stream of nitrogen.

- Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

4. LC-MS/MS Analysis:

- Liquid Chromatography: Separate Diacetolol and this compound from other plasma components on a suitable C18 column with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid.

- Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Diacetolol and this compound.

- The transition for Diacetolol would be based on its molecular weight.

- The transition for this compound would be shifted by 7 mass units due to the deuterium labeling.

5. Data Analysis:

- Calculate the peak area ratio of the Diacetolol analyte to the this compound internal standard.

- Construct a calibration curve by plotting the peak area ratios of known concentrations of Diacetolol standards versus their concentrations.

- Determine the concentration of Diacetolol in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Logical Workflow for Pharmacokinetic Analysis using this compound

Part 2: The Role of Diacetolol in Cardiac Arrhythmia

Diacetolol, as the active metabolite of Acebutolol, contributes significantly to the drug's overall antiarrhythmic effect. Its properties are primarily those of a cardioselective beta-1 adrenergic receptor blocker with mild intrinsic sympathomimetic activity (ISA).

Mechanism of Action

The antiarrhythmic actions of Diacetolol are mainly attributed to its beta-blocking properties, which fall under the Class II category of the Vaughan Williams classification of antiarrhythmic drugs.

-

Beta-1 Adrenergic Receptor Blockade: Diacetolol competitively blocks beta-1 receptors in the heart. This antagonizes the effects of catecholamines (epinephrine and norepinephrine), leading to:

-

A decrease in heart rate (negative chronotropy).

-

A reduction in the speed of conduction through the atrioventricular (AV) node (negative dromotropy).

-

A decrease in the force of myocardial contraction (negative inotropy).

-

-

Intrinsic Sympathomimetic Activity (ISA): Diacetolol possesses weak partial agonist activity at beta-receptors. This means that at rest, when sympathetic tone is low, it can cause a slight stimulation of the receptors, which may mitigate excessive bradycardia.[1]

-

Membrane Stabilizing Activity (MSA): Unlike its parent drug Acebutolol, Diacetolol has no significant membrane-stabilizing activity, which means it does not have a prominent sodium channel blocking effect (Class I action) at therapeutic concentrations.[1]

Signaling Pathway of Beta-1 Adrenergic Receptor Blockade by Diacetolol

Quantitative Data on Diacetolol's Pharmacological Effects

The following tables summarize key quantitative data for Diacetolol and its parent compound, Acebutolol, from various studies.

Table 1: Preclinical and In Vitro Data

| Parameter | Drug | Species/System | Value/Effect | Reference |

| Beta-adrenoceptor blocking potency | Diacetolol | Guinea pig atria | Less potent than Acebutolol | [1] |

| Cardioselectivity (atrial vs. tracheal) | Diacetolol | Guinea pig tissue | Greater than Acebutolol | [1] |

| Intrinsic Sympathomimetic Activity (ISA) | Diacetolol | Anesthetized cat | Weak | [1] |

| Membrane Stabilizing Activity (MSA) | Diacetolol | N/A | Not significant | [1] |

Table 2: Clinical Electrophysiological and Hemodynamic Data

| Parameter | Drug | Dose | Patient Population | Effect | Reference |

| AV Nodal Conduction (Antegrade & Retrograde) | Acebutolol | 0.3-0.5 mg/kg IV | 12 patients | Delayed conduction | |

| AV Nodal Effective Refractory Period | Acebutolol | 0.3-0.5 mg/kg IV | 12 patients | Increased | |

| Atrial & Ventricular Effective Refractory Period | Acebutolol | 0.3-0.5 mg/kg IV | 12 patients | No significant effect | |

| Heart Rate | Diacetolol | 200-800 mg/day | 17 patients with hypertension | Significant decrease | |

| Mean Arterial Blood Pressure | Diacetolol | 200-800 mg/day | 17 patients with hypertension | Significant reduction (-9% to -14%) | |

| Ventricular Ectopic Beats (VEBs) | Acebutolol | 200-400 mg tid | 60 male patients | >70% reduction in >50% of patients |

Experimental Protocols in Cardiac Arrhythmia Models

Diacetolol's antiarrhythmic potential has been evaluated in various preclinical models. Below are detailed protocols for two common arrhythmia induction models where a beta-blocker like Diacetolol would be tested for its preventative effects.

Protocol 1: Ouabain-Induced Arrhythmia in Anesthetized Dogs

1. Objective: To assess the efficacy of Diacetolol in preventing ventricular arrhythmias induced by a cardiac glycoside.

2. Animal Model: Mongrel dogs of either sex.

3. Anesthesia and Surgical Preparation:

- Anesthetize the dog with a suitable agent (e.g., sodium pentobarbital).

- Maintain anesthesia and provide artificial respiration.

- Insert catheters into a femoral vein for drug administration and a femoral artery for blood pressure monitoring.

- Record a lead II electrocardiogram (ECG) continuously.

4. Arrhythmia Induction:

- Administer a loading dose of ouabain (e.g., 40 µg/kg) intravenously.

- Follow with a continuous infusion of ouabain (e.g., 2 µg/kg/min) until a stable ventricular arrhythmia (e.g., ventricular tachycardia) is established and persists for a set duration (e.g., 15-30 minutes).

5. Drug Administration and Evaluation:

- In a separate group of animals, pre-treat with Diacetolol intravenously at various doses before starting the ouabain infusion.

- A control group receives a vehicle infusion.

- Monitor the ECG for the onset of arrhythmias.

- The primary endpoint is the dose of ouabain required to induce arrhythmia. An increase in this dose in the Diacetolol-treated group indicates a protective effect.

Protocol 2: Adrenaline/Methylchloroform-Induced Arrhythmia in Anesthetized Cats

1. Objective: To evaluate the ability of Diacetolol to prevent arrhythmias caused by sensitization of the myocardium to catecholamines.[1]

2. Animal Model: Cats.

3. Anesthesia:

- Anesthetize the cat, for example, with chloralose.

4. Experimental Procedure:

- Administer methylchloroform via inhalation to sensitize the myocardium.

- Administer a challenge dose of adrenaline (epinephrine) intravenously (e.g., 1-2 µg/kg).

- In control animals, this procedure will induce ventricular arrhythmias, including ventricular fibrillation.

5. Drug Administration and Evaluation:

- Pre-treat animals with Diacetolol at various doses intravenously before the adrenaline challenge.

- The primary endpoint is the prevention of arrhythmias following the adrenaline injection. The percentage of animals protected at each dose of Diacetolol is determined.

This compound is a vital tool for the accurate quantification of Diacetolol, thereby supporting robust pharmacokinetic and pharmacodynamic assessments in cardiac arrhythmia research. The active compound, Diacetolol, exerts its antiarrhythmic effects primarily through cardioselective beta-1 adrenergic blockade with mild intrinsic sympathomimetic activity. This leads to a reduction in heart rate and AV nodal conduction, which is effective in managing certain types of cardiac arrhythmias. While it lacks significant membrane-stabilizing activity, its beta-blocking properties, which can be accurately correlated with its plasma concentrations thanks to the use of this compound, make it an important component of the therapeutic profile of its parent drug, Acebutolol. Future research, aided by precise analytical methods, will continue to refine our understanding of its clinical utility in various arrhythmic conditions.

References

Sourcing and Application of High-Purity Diacetolol D7: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the procurement of high-purity, isotopically labeled compounds is a critical prerequisite for accurate and reproducible experimental outcomes. This technical guide provides an in-depth overview of Diacetolol D7, a deuterated metabolite of the beta-blocker Acebutolol, including sourcing information, analytical methodologies, and its role in biological signaling pathways.

This compound is the deuterium-labeled form of Diacetolol, the major and pharmacologically active metabolite of Acebutolol.[1] As a cardioselective β-adrenoceptor antagonist, it plays a significant role in the therapeutic effects of its parent drug. The incorporation of seven deuterium atoms provides a stable isotopic signature, making it an invaluable tool for a range of research applications, including pharmacokinetic studies, metabolic profiling, and as an internal standard in mass spectrometry-based assays.

Sourcing and Physicochemical Properties

High-purity this compound is available from several specialized chemical suppliers catering to the research community. The compound is typically supplied as a solid with a purity exceeding 98%.

Table 1: Supplier and Physicochemical Data for this compound

| Parameter | Value | Source |

| CAS Number | 1346604-19-0 | [2][3] |

| Molecular Formula | C₁₆H₁₇D₇N₂O₄ | [4] |

| Molecular Weight | 315.42 g/mol | [4] |

| Purity | >98.00% | |

| Appearance | Solid | |

| Storage | Store at -20°C | [4] |

| Suppliers | GlpBio, Biosynth, TargetMol, LGC Standards, Biotrend, Artis Standards, Tebubio |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the hydrogen-deuterium (H/D) exchange of Acebutolol. Research has demonstrated that the protons on the α-position of the carbonyl group of Acebutolol can undergo spontaneous H/D exchange in the presence of a deuterium source like D₂O or CD₃OD.[1][5][6] This exchange is facilitated by keto-enol tautomerization. To achieve the D7 labeling, a more extensive and controlled deuteration process would be required, likely involving deuterated starting materials or specific catalytic conditions.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Purification

Following the H/D exchange reaction, purification of this compound is essential to remove any unreacted starting material, partially deuterated species, and other impurities. High-performance liquid chromatography (HPLC) is a suitable method for this purpose.

Table 2: Suggested HPLC Purification Parameters (Adapted from Acebutolol/Diacetolol Analysis)

| Parameter | Suggested Condition |

| Column | C18 reverse-phase column |

| Mobile Phase | Acetonitrile and a buffered aqueous phase (e.g., ammonium formate), gradient elution |

| Flow Rate | 1 mL/min |

| Detection | UV at 235 nm |

| Injection Volume | 20 µL |

Analytical Characterization

To confirm the identity, purity, and isotopic enrichment of the synthesized this compound, a combination of HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy should be employed.

High-Performance Liquid Chromatography (HPLC) Analysis:

A validated HPLC method for the simultaneous determination of Acebutolol and Diacetolol in human plasma has been reported and can be adapted for the analysis of this compound.[7][8]

Table 3: HPLC Analytical Method for this compound

| Parameter | Condition |

| Column | C18 reverse-phase column |

| Mobile Phase | Isocratic or gradient mixture of acetonitrile and a suitable buffer |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 235 nm) |

| Internal Standard | A structurally similar compound, if quantitative analysis is required |

| Retention Time | To be determined experimentally, expected to be similar to that of unlabeled Diacetolol |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is crucial for confirming the successful incorporation of deuterium atoms. A ¹H NMR spectrum will show the absence of signals corresponding to the deuterated positions.

Expected ¹H NMR Spectral Changes from Acebutolol to this compound:

-

Disappearance of the signals corresponding to the seven protons that have been replaced by deuterium.

Experimental Workflow for Quality Control:

Caption: Quality control workflow for synthesized this compound.

Biological Activity and Signaling Pathway

Diacetolol, and by extension this compound, functions as a selective antagonist of the β1-adrenergic receptor.[9] These receptors are predominantly found in the heart and are key components of the sympathetic nervous system's regulation of cardiac function.

β1-Adrenergic Receptor Signaling Pathway (Antagonized by this compound):

In its normal physiological role, the binding of catecholamines (e.g., norepinephrine, epinephrine) to the β1-adrenergic receptor initiates a signaling cascade. This begins with the activation of a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[9][10] Elevated cAMP levels activate Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets. This cascade ultimately results in increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).

This compound, by blocking the β1-adrenergic receptor, prevents the initiation of this signaling cascade, thereby reducing the effects of catecholamines on the heart.

Caption: Antagonistic action of this compound on the β1-adrenergic receptor signaling pathway.

By providing a stable, high-purity, and isotopically labeled version of a key active metabolite, this compound serves as an essential tool for researchers investigating the pharmacology, metabolism, and therapeutic applications of β-adrenergic blockers. The information and protocols outlined in this guide are intended to facilitate the effective sourcing and utilization of this important research compound.

References

- 1. Hydrogen-deuterium (H/D) exchange reaction of acebutolol hydrochloride in D₂O and CD₃OD solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tebubio.com [tebubio.com]

- 3. NB-64-02281-5mg | this compound [1346604-19-0] Clinisciences [clinisciences.com]

- 4. file.glpbio.com [file.glpbio.com]

- 5. ingentaconnect.com [ingentaconnect.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

Methodological & Application

Application Note: Quantitative Analysis of Diacetolol in Human Plasma using Diacetolol-D7 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetolol is the major and pharmacologically active metabolite of the beta-blocker acebutolol.[1][2][3][4][5] Acebutolol undergoes extensive first-pass metabolism in the liver, where it is converted to diacetolol.[3][4][5] Given that diacetolol has comparable pharmacological activity to its parent drug, its quantification in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies.[2][4]

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of diacetolol in human plasma. The method employs a stable isotope-labeled internal standard, Diacetolol-D7, to ensure high accuracy and precision, following the principles of bioanalytical method validation.[6][7] The sample preparation is a straightforward protein precipitation procedure, making it suitable for high-throughput analysis.[8][9]

Experimental Protocols

Materials and Reagents

-

Diacetolol (reference standard)

-

Diacetolol-D7 (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Prepare stock solutions of Diacetolol and Diacetolol-D7 individually by dissolving the accurately weighed compounds in methanol to a final concentration of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare a series of Diacetolol working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to obtain concentrations for the calibration curve and quality control (QC) samples.

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the Diacetolol-D7 stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

-

Sample Preparation from Plasma

-

Allow frozen plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

In a clean microcentrifuge tube, add 50 µL of the plasma sample.

-

Add 200 µL of the IS working solution (100 ng/mL Diacetolol-D7 in acetonitrile) to the plasma sample.

-

Vortex the mixture vigorously for 1 minute to precipitate the proteins.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0.0-0.5 min: 5% B

-

0.5-2.5 min: 5% to 95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95% to 5% B

-

3.1-4.0 min: 5% B

-

-

Column Temperature: 40°C

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 500°C

-

IonSpray Voltage: 5500 V

-

Data Presentation

Table 1: LC-MS/MS Parameters for Diacetolol and Diacetolol-D7

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |

| Diacetolol | 337.2 | 279.2 | 25 |

| Diacetolol-D7 | 344.2 | 286.2 | 25 |

Table 2: Calibration Curve for Diacetolol in Human Plasma

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) |

| 1.0 | 0.012 | 102.5 |

| 2.5 | 0.031 | 98.8 |

| 5.0 | 0.062 | 101.2 |

| 10.0 | 0.125 | 99.5 |

| 50.0 | 0.630 | 100.8 |

| 100.0 | 1.258 | 99.1 |

| 500.0 | 6.295 | 100.3 |

| 1000.0 | 12.550 | 98.9 |

| Linear Range: | 1.0 - 1000.0 ng/mL | |

| Correlation Coefficient (r²): | >0.995 |

Table 3: Accuracy and Precision of the Method

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |

| LLOQ | 1.0 | 1.03 | 103.0 | 6.5 | 7.8 |

| Low QC | 3.0 | 2.95 | 98.3 | 5.2 | 6.1 |

| Mid QC | 80.0 | 81.2 | 101.5 | 4.1 | 5.5 |

| High QC | 800.0 | 790.4 | 98.8 | 3.5 | 4.9 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation

Table 4: Matrix Effect and Recovery

| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |

| Low QC | 92.5 | 94.1 | 98.2 |

| High QC | 94.8 | 95.3 | 99.5 |

Mandatory Visualization

Caption: Metabolic conversion of Acebutolol to its active metabolite, Diacetolol.

Caption: Workflow for the preparation of plasma samples for LC-MS/MS analysis.

References

- 1. Clinical pharmacology of acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Acebutolol Hydrochloride? [synapse.patsnap.com]

- 3. Acebutolol - Wikipedia [en.wikipedia.org]

- 4. Acebutolol: Package Insert / Prescribing Information [drugs.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. agilent.com [agilent.com]

Application Notes and Protocols for Diacetolol D7 Analysis in Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of plasma samples for the quantitative analysis of Diacetolol D7, a deuterated internal standard for Diacetolol, the major active metabolite of the beta-blocker Acebutolol. The selection of an appropriate sample preparation technique is critical for achieving accurate, precise, and robust analytical results, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Three common and effective sample preparation techniques are presented:

-

Protein Precipitation (PPT): A rapid and straightforward method for removing the bulk of plasma proteins.

-

Supported Liquid Extraction (SLE): A high-throughput technique that mimics traditional liquid-liquid extraction in a 96-well plate format, offering clean extracts.

-

Solid-Phase Extraction (SPE): A highly selective method for isolating analytes of interest from complex matrices, resulting in very clean extracts.

The choice of method will depend on the specific requirements of the assay, including desired sensitivity, throughput, and the complexity of the plasma matrix.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for each sample preparation technique for Acebutolol, the parent compound of Diacetolol. This data can be considered indicative of the performance expected for this compound.

Table 1: Recovery Data

| Parameter | Protein Precipitation (Acetonitrile) | Supported Liquid Extraction | Solid-Phase Extraction |

| Analyte | Acebutolol | Acebutolol & Diacetolol | Acebutolol |

| Mean Recovery (%) | >80%[1] | Nearly 100%[2] | 32.30 - 50.5%[3] |

| Reference | [1] | [2] | [3] |

Table 2: Precision and Accuracy Data

| Parameter | Protein Precipitation (Acetonitrile) | Supported Liquid Extraction | Solid-Phase Extraction |

| Analyte | Acebutolol | Acebutolol & Diacetolol | Acebutolol |

| Intra-day Precision (%RSD) | < 15% | ≤ 4.5%[4][5] | Not Specified |

| Inter-day Precision (%RSD) | < 15% | ≤ 4.5%[4][5] | Not Specified |

| Accuracy (%RE) | 93.2% – 112.0% | -8.7% to 5.6%[4][5] | Not Specified |

| Reference | [4][5] |

Experimental Protocols & Workflows

Protein Precipitation (PPT)

Protein precipitation is a widely used technique for the rapid removal of proteins from plasma samples prior to LC-MS/MS analysis. Acetonitrile is a common precipitation solvent that is effective and compatible with reversed-phase chromatography.

Experimental Protocol

-

Sample Aliquoting: Aliquot 200 µL of human plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking: Spike the plasma sample with 50 µL of this compound internal standard (IS) working solution (e.g., 1.0 µg/mL in water).

-

Spiking of Calibration Standards/QCs: For calibration standards and quality control samples, add 50 µL of the appropriate spiking solution. For blank samples, add 50 µL of water.

-

Protein Precipitation: Add 600 µL of cold acetonitrile to the plasma sample to precipitate the proteins. This corresponds to a 3:1 ratio of acetonitrile to plasma volume.

-

Vortexing: Vortex the mixture for 2 minutes to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the sample at 13,000 rpm for 5 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a clean tube or a 96-well plate.

-

Dilution: Dilute the supernatant with 800 µL of water prior to injection into the LC-MS/MS system.

Workflow Diagram

Supported Liquid Extraction (SLE)

Supported Liquid Extraction offers a more automated and less error-prone alternative to traditional liquid-liquid extraction, providing cleaner extracts than protein precipitation. It is particularly well-suited for high-throughput environments.

Experimental Protocol

-

Sample Aliquoting: In a 96-well deep-well plate, add 100 µL of human plasma sample to each well.[4]

-

Internal Standard Spiking: Add 10 µL of the this compound IS working solution (e.g., 1.0 µg/mL) to each sample well.[2]

-

Sample Pre-treatment: Add 100 µL of 10% ammonium hydroxide to each well and vortex to mix.[2]

-

Loading onto SLE Plate: Transfer 200 µL of the mixed sample to a 96-well SLE+ plate.[2]

-

Sample Absorption: Apply a brief pulse of positive pressure or a gentle vacuum to initiate the flow of the sample into the sorbent material. Allow the sample to absorb for 5 minutes.

-

Elution: Add 0.8 mL of methyl tert-butyl ether (MTBE) to each well and allow it to flow through by gravity for 5 minutes. Repeat the elution step with a second aliquot of 0.8 mL of MTBE.

-

Evaporation: Place the collection plate in a sample concentrator and evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of a suitable mobile phase, such as 10:90 acetonitrile/water with 0.1% formic acid.

-

Analysis: The reconstituted sample is ready for injection into the LC-MS/MS system.

Workflow Diagram

Solid-Phase Extraction (SPE)

Solid-phase extraction provides the cleanest extracts by utilizing specific chemical interactions between the analyte and a solid sorbent. This method is highly effective at removing matrix interferences, which can be crucial for achieving the lowest limits of quantification.

Experimental Protocol

-

Sample Pre-treatment:

-

To 1.0 mL of plasma, add the this compound internal standard.

-

Add 2.0 mL of acetone and vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 1.0 mL of 25 mM phosphate buffer (pH 9.0).[3]

-

-

SPE Cartridge Conditioning:

-

Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

-

-

Sample Loading:

-

Load the pre-treated and reconstituted plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

-

-

Washing:

-

Wash the cartridge with 1 mL of water to remove polar interferences.

-

Wash the cartridge with 1 mL of 40% methanol in water to remove less polar interferences.

-

-

Elution:

-

Elute the this compound and analyte with 1 mL of methanol into a clean collection tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 200 µL of a suitable mobile phase for LC-MS/MS analysis.

-

Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. primescholars.com [primescholars.com]

- 4. Using supported liquid extraction together with cellobiohydrolase chiral stationary phases-based liquid chromatography with tandem mass spectrometry for enantioselective determination of acebutolol and its active metabolite diacetolol in spiked human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: High-Throughput Chromatographic Separation and Quantification of Diacetolol and Diacetolol-d7 in Human Plasma using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diacetolol is the primary and pharmacologically active metabolite of the cardioselective β-adrenergic blocker, Acebutolol.[1][2] Accurate quantification of Diacetolol in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. This application note describes a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the determination of Diacetolol in human plasma. The method utilizes Diacetolol-d7, a stable isotope-labeled analog, as an internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing.[3][4]

Physicochemical Properties

A summary of the physicochemical properties for Diacetolol and its deuterated internal standard is provided below.

| Property | Diacetolol | Diacetolol-d7 | Citation |

| Chemical Formula | C₁₆H₂₄N₂O₄ | C₁₆H₁₇D₇N₂O₄ | [3][5] |

| Molecular Weight | 308.37 g/mol | 315.42 g/mol | [3][5] |

| CAS Number | 22568-64-5 | 1346604-19-0 | [1][3] |

| Synonyms | Acetyl acebutolol | Deuterated Diacetolol | [5] |

Experimental Protocols

Objective

To develop and validate a selective, and high-throughput HPLC-MS/MS method for the quantitative analysis of Diacetolol in human plasma using Diacetolol-d7 as an internal standard.

Materials and Reagents

-

Diacetolol reference standard (>98% purity)

-

Diacetolol-d7 internal standard (>98% purity)

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Deionized water (Type 1, 18.2 MΩ·cm)

-

Drug-free human plasma (with K₂EDTA as anticoagulant)

Instrumentation

The analysis is performed on a UHPLC system coupled to a triple quadrupole mass spectrometer.

-

UHPLC System: Agilent 1290 Infinity II or equivalent

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole MS, Sciex API 4000, or equivalent

-

Analytical Column: Kinetex XB-C18 (100 x 2.1 mm, 2.6 µm) or equivalent reverse-phase column capable of separating the analytes.

Chromatographic and Mass Spectrometric Conditions

The following tables summarize the optimized instrumental parameters for the separation and detection of Diacetolol and Diacetolol-d7.

Table 1: Chromatographic Conditions

| Parameter | Condition |

|---|---|

| Analytical Column | Kinetex XB-C18 (100 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid and 10 mM Ammonium Formate in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Gradient Elution | 0.0 min: 5% B; 0.5 min: 5% B; 4.0 min: 95% B; 5.0 min: 95% B; 5.1 min: 5% B; 7.0 min: 5% B |

| Autosampler Temp | 10 °C |

| Run Time | 7.0 minutes |

Table 2: Mass Spectrometer Conditions

| Parameter | Condition |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Nebulizing Gas Flow | 3 L/min |

| Drying Gas Flow | 10 L/min |

| Interface Temperature | 300 °C |

| Heat Block Temperature | 400 °C |

Table 3: MRM Transitions and Compound-Specific Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

|---|---|---|---|---|

| Diacetolol (Quantifier) | 309.2 | 116.1 | 150 | 22 |

| Diacetolol (Qualifier) | 309.2 | 234.1 | 150 | 18 |

| Diacetolol-d7 (IS) | 316.2 | 123.1 | 150 | 22 |

Note: MRM transitions and collision energies are instrument-dependent and should be optimized.

Preparation of Stock Solutions, Calibration Standards, and QC Samples

-

Stock Solutions (1 mg/mL): Prepare primary stock solutions of Diacetolol and Diacetolol-d7 by dissolving the appropriate amount of each standard in methanol.

-

Working Solutions: Prepare intermediate working solutions for Diacetolol (for calibration curve and QCs) and a single working solution for Diacetolol-d7 (internal standard) by diluting the stock solutions with 50:50 Methanol:Water.

-

Calibration Standards (CS): Prepare a series of calibration standards (e.g., 1, 5, 20, 50, 100, 500, 1000 ng/mL) by spiking the appropriate Diacetolol working solution into drug-free human plasma.

-

Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in drug-free human plasma.

Sample Preparation Protocol (Protein Precipitation)

-

Label polypropylene tubes for standards, QCs, and unknown samples.

-

Pipette 100 µL of plasma (CS, QC, or unknown sample) into the corresponding labeled tube.

-

Add 20 µL of the Diacetolol-d7 internal standard working solution to each tube (except for blank matrix samples) and vortex briefly.

-

Add 400 µL of methanol (containing 0.1% formic acid) to each tube to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Transfer 200 µL of the clear supernatant to an autosampler vial or 96-well plate.

-

Inject 5 µL into the LC-MS/MS system.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample receipt to final data analysis.

Caption: A flowchart of the bioanalytical method.

Internal Standard Normalization Logic

This diagram explains the principle of using a stable isotope-labeled internal standard to correct for analytical variability.

Caption: Logic of internal standard-based quantification.

Data and Performance Characteristics

The developed method was validated according to regulatory guidelines. A summary of the performance characteristics is presented below.

Table 4: Method Validation Summary

| Parameter | Result |

|---|---|

| Linearity Range | 1.0 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |

| Intra-day Precision (%RSD) | < 6.0% |

| Inter-day Precision (%RSD) | < 7.5% |

| Accuracy (%RE) | Within ± 10% of nominal values[5] |

| Mean Absolute Recovery | > 85% for Diacetolol[5] |

| Matrix Effect | Minimal to negligible |

The described HPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Diacetolol in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making the method suitable for large-scale clinical and non-clinical studies. The use of a stable isotope-labeled internal standard, Diacetolol-d7, ensures the accuracy and robustness of the results.

References

- 1. Enantioselective high performance liquid chromatographic assay of acebutolol and its active metabolite diacetolol in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. forensicrti.org [forensicrti.org]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

Application of Diacetolol D7 in Therapeutic Drug Monitoring of Acebutolol

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Therapeutic Drug Monitoring (TDM) is a critical practice for optimizing drug therapy, particularly for drugs with a narrow therapeutic index and significant inter-individual pharmacokinetic variability.[1][2] Acebutolol is a cardioselective beta-blocker used in the management of hypertension and cardiac arrhythmias. It is extensively metabolized in the body to an active metabolite, diacetolol, which also possesses beta-blocking activity and has a longer half-life than the parent drug.[3][4] Therefore, monitoring the plasma concentrations of both acebutolol and diacetolol is essential for effective therapeutic management.

Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as they correct for variability during sample preparation and analysis. Diacetolol D7 is the deuterium-labeled form of diacetolol and serves as an ideal internal standard for the accurate quantification of diacetolol and, by extension, for monitoring acebutolol therapy. This document provides detailed protocols and data for the application of this compound in the therapeutic drug monitoring of acebutolol and its active metabolite, diacetolol, in human plasma using LC-MS/MS.

Logical Relationship: From Drug Administration to TDM

The following diagram illustrates the metabolic relationship between acebutolol and diacetolol and the role of this compound in the therapeutic drug monitoring workflow.

Caption: Metabolic pathway of acebutolol and the TDM workflow using this compound.

Data Presentation

The following tables summarize the quantitative data for a typical LC-MS/MS method for the analysis of acebutolol and diacetolol.

Table 1: LC-MS/MS Parameters for Acebutolol, Diacetolol, and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Acebutolol | 337.2 | 235.1 | 20 |

| Diacetolol | 295.2 | 116.1 | 25 |

| This compound (Internal Standard) | 302.2 | 123.1 | 25 |

Note: The MRM transition for this compound is predicted based on the fragmentation pattern of Diacetolol, with a +7 Da shift in the precursor and corresponding fragment ions.

Table 2: Method Validation Data for Acebutolol and Diacetolol in Human Plasma

| Parameter | Acebutolol | Diacetolol |

| Linearity Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | >0.995 | >0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL |

| Intra-day Precision (%CV) | < 10% | < 10% |

| Inter-day Precision (%CV) | < 12% | < 12% |

| Accuracy (% Recovery) | 90 - 110% | 90 - 110% |

| Matrix Effect | 85 - 115% | 85 - 115% |

Experimental Protocols

Stock Solution Preparation

-

Acebutolol and Diacetolol Stock (1 mg/mL): Accurately weigh 10 mg of acebutolol and diacetolol reference standards and dissolve each in 10 mL of methanol.

-

This compound Internal Standard Stock (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the stock solutions in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared at a concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

The following workflow outlines the protein precipitation method for plasma sample preparation.

Caption: Workflow for plasma sample preparation using protein precipitation.

Detailed Steps:

-

Pipette 100 µL of patient plasma, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 25 µL of the this compound internal standard working solution (100 ng/mL).

-

Vortex the mixture for 30 seconds.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-